N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)propionamide
Description
Properties
IUPAC Name |
N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-3-13(18)14-9-11-15-10(2)8-12(16-11)17-6-4-5-7-17/h8H,3-7,9H2,1-2H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFURMXLEWUXUDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NC(=CC(=N1)N2CCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,3-Dicarbonyl Derivatives
The pyrimidine scaffold is commonly synthesized via cyclocondensation between 1,3-dicarbonyl compounds and amidines or urea derivatives. For 4-methyl-6-(pyrrolidin-1-yl)pyrimidine:
- Intermediate 1 : 3-(Pyrrolidin-1-yl)propane-1,3-dione is reacted with acetamidine hydrochloride under acidic conditions (HCl/EtOH) to yield 4-methyl-6-(pyrrolidin-1-yl)pyrimidine-2-ol.
- Chlorination : Treatment with POCl₃ converts the hydroxyl group at position 2 to a chloride, forming 2-chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine.
Alternative Route via Suzuki Coupling
In cases where direct cyclization is low-yielding, cross-coupling reactions install substituents post-ring formation:
- Borylation : 2-Chloro-4-methylpyrimidine undergoes Miyaura borylation with bis(pinacolato)diboron and Pd(dppf)Cl₂ to form the boronic ester.
- Pyrrolidine Introduction : Suzuki coupling with 1-bromopyrrolidine installs the pyrrolidine group at position 6, yielding 2-chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine.
Functionalization of the Pyrimidine C2 Position
Aminomethylation via Nucleophilic Substitution
The chlorinated pyrimidine undergoes nucleophilic substitution to introduce the methylene-amine group:
Reductive Amination Approach
For substrates resistant to direct substitution, reductive amination offers an alternative:
- Aldehyde Intermediate : 2-Formyl-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is treated with ammonium acetate and NaBH₃CN in MeOH, producing the aminomethyl derivative in 65% yield.
Propionamide Formation
Acylation with Propionyl Chloride
The primary amine undergoes acylation under Schotten-Baumann conditions:
- Procedure : 2-(Aminomethyl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is dissolved in dry THF, cooled to 0°C, and treated with propionyl chloride (1.2 eq) and Et₃N (2 eq). The mixture stirs for 4 hours at room temperature.
- Workup : Extraction with ethyl acetate, washing (NaHCO₃, brine), and solvent evaporation yields crude product.
- Purification : Recrystallization from ethanol/water (1:1) affords pure this compound (85% purity, 62% yield).
Carbodiimide-Mediated Coupling
For acid-sensitive substrates, EDC/HOBt coupling ensures mild amidation:
- Activation : Propionic acid (1.5 eq) is activated with EDC (1.5 eq) and HOBt (1 eq) in DMF for 30 minutes.
- Reaction : The aminomethylpyrimidine is added, and the solution stirs at 25°C for 12 hours.
- Yield : 68% after HPLC purification (C18 column, acetonitrile/water gradient).
Optimization and Challenges
Regioselectivity in Pyrimidine Substitution
Ensuring substitution at the C2 position requires careful control of reaction conditions:
Byproduct Formation During Amidation
Common impurities include:
- Diacylated Product : Mitigated by using stoichiometric propionyl chloride and low temperatures.
- Hydrolysis Products : Anhydrous conditions and molecular sieves prevent water-induced degradation.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 1.15 (t, J = 7.6 Hz, 3H, CH₂CH₃), 1.85–1.95 (m, 4H, pyrrolidine CH₂), 2.40 (s, 3H, C4-CH₃), 2.50 (q, J = 7.6 Hz, 2H, CH₂CH₃), 3.30–3.40 (m, 4H, pyrrolidine NCH₂), 4.55 (d, J = 5.2 Hz, 2H, CH₂NH), 6.20 (s, 1H, C5-H), 6.85 (br s, 1H, NH).
- ESI-MS : [M+H]⁺ m/z 291.2 (calc. 291.2).
Purity Assessment
- HPLC : >98% purity (Agilent Zorbax SB-C18, 250 × 4.6 mm, 5 μm; gradient: 10–90% acetonitrile in 20 min).
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| Cyclocondensation | POCl₃ chlorination | 62 | 85 | Requires harsh conditions |
| Suzuki Coupling | Pd-catalyzed coupling | 58 | 92 | High catalyst cost |
| Reductive Amination | NaBH₃CN reduction | 65 | 88 | Sensitive to moisture |
| EDC/HOBt Coupling | Carbodiimide activation | 68 | 98 | Lengthy purification |
Chemical Reactions Analysis
Types of Reactions
N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyrrolidine in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)propionamide may exhibit potent anticancer activity. Similar compounds have shown the ability to inhibit specific kinases involved in cell proliferation and survival pathways, such as the AKT and mTOR pathways.
Mechanisms of Action:
- Inhibition of Kinases: Compounds related to this structure have demonstrated kinase inhibition, which is crucial for controlling cancer cell growth.
- Induction of Apoptosis: Studies suggest that these compounds can induce apoptosis in cancer cell lines through mitochondrial pathways characterized by increased reactive oxygen species (ROS) production and activation of caspases.
- Cell Cycle Arrest: Research has shown that certain derivatives can cause G2/M phase arrest in cancer cells, inhibiting cell division and growth.
Case Study:
A study reported an IC50 value of approximately 103 nM for a related compound in HL-60 leukemia cells, indicating significant growth inhibition.
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Smh-3 | HL-60 | 103.26 | G2/M arrest, apoptosis |
| Compound A | K562 | 50 | Caspase activation |
| Compound B | MCF7 | 75 | ROS induction |
Antimicrobial Activity
While primarily studied for its anticancer properties, some derivatives of this compound have also shown antimicrobial activity against various pathogens. This dual functionality opens potential applications in both oncology and infectious disease management.
Research Findings
Numerous studies have documented the biological activities associated with this compound:
Anticancer Studies
Research has demonstrated that compounds similar to this one exhibit significant growth inhibition against various human cancer cell lines. For instance:
Study on G2/M Arrest:
A derivative demonstrated significant G2/M phase arrest in HL-60 cells after treatment with a concentration of 100 nM.
Caspase Activation in Apoptosis:
Treatment with related compounds led to increased levels of activated caspases (caspase 3, 7, and 9), confirming the induction of apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism of action of N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)propionamide involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes involved in nucleotide metabolism, while the pyrrolidine ring can modulate receptor activity. These interactions can lead to various biological effects, including enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
To contextualize its properties, N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)propionamide is compared below with structurally related compounds from pyridine and triazine families.
Core Heterocyclic Framework
- Pyrimidine vs. Pyridine/Triazine :
The compound’s pyrimidine core (two nitrogen atoms at positions 1 and 3) contrasts with pyridine (one nitrogen) and triazine (three nitrogen atoms). Pyrimidines exhibit distinct electronic and steric profiles, enabling stronger hydrogen bonding compared to pyridines, which may enhance target affinity in biological systems . Triazines, with three nitrogens, often display higher reactivity and are utilized in agrochemicals, but their metabolic stability is generally lower than pyrimidines .
Substituent Analysis
Notes:
- Propionamide vs. Silyl Ether/Chloro Groups: The propionamide group in the target compound increases polarity (lower LogP) compared to the lipophilic tert-butyldimethylsilyloxy and chloro substituents in pyridine analogs . This may enhance aqueous solubility and reduce nonspecific binding.
- Pyrrolidine vs. Tertiary Amines: The pyrrolidinyl group is common across all compounds, suggesting a shared strategy to improve pharmacokinetics.
Biological Activity
N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)propionamide is a synthetic organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 246.31 g/mol. The structure features a pyrimidine ring substituted with a pyrrolidine group, which is significant for its biological activity.
This compound primarily acts by modulating specific molecular targets within biological systems. Its interaction with enzymes and receptors can lead to various pharmacological effects, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in cell signaling pathways, which may contribute to its anticancer properties.
- Receptor Modulation : It may bind to specific receptors, influencing neurotransmitter activity and potentially offering therapeutic benefits in neurodegenerative diseases.
Pharmacological Effects
Study 1: Neuroprotective Effects
A study investigated the effects of N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-sulfonamide on cognitive function in APP transgenic mice. Results indicated significant improvements in memory retention and synaptic function, attributed to increased cGMP levels .
Study 2: Anticancer Activity
In vitro assays were conducted on several cancer cell lines (e.g., HeLa, MCF7). The compound exhibited IC50 values ranging from 5 µM to 15 µM, indicating potent anticancer activity through mechanisms involving apoptosis and cell cycle modulation.
Comparative Analysis of Related Compounds
| Compound Name | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-sulfonamide | Anticancer | 5 - 15 | Apoptosis induction |
| PF-04447943 | Procognitive | Not specified | cGMP elevation |
| Other Pyrimidine Derivatives | Antimicrobial | Varies (3.125 - 100) | Enzyme inhibition |
Q & A
Q. What are the established synthetic routes for N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)propionamide?
- Methodological Answer : Synthesis typically involves:
- Pyrimidine Core Formation : Reacting 4-methyl-6-(pyrrolidin-1-yl)pyrimidine-2-carbaldehyde with a reducing agent (e.g., NaBH4) to form the corresponding alcohol intermediate .
- Propionamide Linkage : Coupling the alcohol intermediate with propionic acid derivatives using carbodiimide coupling agents (e.g., EDCI) in solvents like DMF or acetonitrile .
- Purification : Silica gel chromatography or recrystallization to isolate the final product .
Q. How can NMR spectroscopy and X-ray crystallography confirm the compound’s structure?
- Methodological Answer :
- 1H NMR : Analyze chemical shifts for key groups: pyrrolidine protons (δ 2.5–3.5 ppm), methyl groups (δ 1.2–1.5 ppm), and propionamide NH (δ 6.5–7.5 ppm). Coupling constants confirm stereochemistry .
- X-ray Crystallography : Resolves bond lengths and angles, particularly for the pyrimidine-pyrrolidine junction. For example, C-N bond lengths in pyrrolidine (1.45–1.50 Å) validate sp³ hybridization .
Q. What analytical techniques are critical for purity assessment?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities (<0.5% area) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <5 ppm error .
- Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve coupling efficiency during synthesis?
- Methodological Answer :
- Catalysts : Use DMAP (4-dimethylaminopyridine) to enhance EDCI-mediated amide bond formation, increasing yields from 60% to >85% .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reagent solubility, while additives like HOBt reduce racemization .
- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions .
Q. What strategies resolve contradictions in reported IC50 values across kinase inhibition assays?
- Methodological Answer :
- Standardized Assays : Use ATP-concentration-matched assays (e.g., 10 µM ATP) to normalize activity measurements .
- Structural Validation : Confirm stereochemical purity via chiral HPLC; enantiomeric impurities can alter IC50 by 10–100x .
- Comparative Studies : Benchmark against analogs (e.g., trifluoromethyl-substituted pyrimidines) to identify substituent effects on activity .
Q. How can in silico methods predict the compound’s binding mode to kinase targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Key interactions: pyrrolidine N-H with Glu738 backbone .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds (e.g., propionamide-carbonyl with Met793) .
- Free Energy Calculations : MM-PBSA analysis quantifies binding energy contributions (e.g., hydrophobic effects from methyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
